2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803583-95-0
VCID: VC2591765
InChI: InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H
SMILES: CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.65 g/mol

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride

CAS No.: 1803583-95-0

Cat. No.: VC2591765

Molecular Formula: C9H12ClFN2O

Molecular Weight: 218.65 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride - 1803583-95-0

CAS No. 1803583-95-0
Molecular Formula C9H12ClFN2O
Molecular Weight 218.65 g/mol
IUPAC Name 2-amino-5-fluoro-N,N-dimethylbenzamide;hydrochloride
Standard InChI InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)7-5-6(10)3-4-8(7)11;/h3-5H,11H2,1-2H3;1H
Standard InChI Key WPDFIXCQNQIJGQ-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl
Canonical SMILES CN(C)C(=O)C1=C(C=CC(=C1)F)N.Cl

Fundamental Chemical Properties

2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride belongs to the benzamide class of compounds, characterized by specific structural features that contribute to its potential pharmaceutical applications. This compound presents distinct chemical properties that make it valuable for research and development purposes.

Structural Identification

The compound features an amino group at the second position and a fluoro substituent at the fifth position on the aromatic ring, with two methyl groups attached to the nitrogen atom of the amide group. This specific arrangement of functional groups contributes to its unique chemical behavior and potential biological interactions. The hydrochloride salt formation enhances stability and solubility characteristics important for pharmaceutical applications.

Physical and Chemical Parameters

The following table summarizes the key physical and chemical parameters of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride:

ParameterValue
CAS Number1803583-95-0
Molecular FormulaC9H12ClFN2O
Molecular Weight218.65 g/mol
AppearanceNot specified in available data
SolubilityEnhanced in polar solvents (inferred from salt form)

The compound's molecular structure contains several key functional groups, including an amino group, a fluorine substituent, and a dimethylamide group, all of which contribute to its chemical reactivity profile and potential biological interactions .

Synthesis Methodologies

The synthesis of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride typically involves several carefully controlled chemical reactions, with specific attention to reaction conditions to ensure high purity and yield.

Common Synthetic Routes

The synthesis of this compound generally begins with commercially available precursors such as 2-amino-5-fluorobenzoic acid or 2-amino-5-fluorobenzoyl chloride. The synthetic pathway involves several critical steps that must be carefully monitored and controlled to achieve the desired product with high purity and yield.

Reaction Parameters and Optimization

Several key parameters significantly influence the synthesis process:

  • Temperature control is essential for optimizing reaction kinetics and preventing undesired side reactions

  • Solvent selection affects solubility, reaction rates, and product isolation

  • Reaction time must be optimized to ensure complete conversion while minimizing decomposition

  • Purification techniques, including recrystallization and chromatography, are critical for achieving pharmaceutical-grade purity

Monitoring techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed throughout the synthesis process to assess reaction progress and final product characteristics. These analytical methods ensure that the synthesized compound meets the required specifications for research and potential pharmaceutical applications.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride.

Spectroscopic Analysis

Multiple spectroscopic techniques are typically employed for structural elucidation and purity assessment of this compound:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of key functional groups

  • Infrared (IR) spectroscopy helps identify characteristic functional group vibrations, particularly the amino, amide, and C-F bonds

  • Mass spectrometry confirms the molecular weight and can provide fragmentation patterns specific to the compound's structure

These complementary analytical approaches provide a comprehensive characterization profile that ensures both the identity and quality of the synthesized material.

Chromatographic Methods

Chromatographic techniques are essential for purity determination and quality control:

  • High-Performance Liquid Chromatography (HPLC) is used to determine purity percentages and identify potential impurities

  • Thin-Layer Chromatography (TLC) provides a rapid assessment of reaction progress and preliminary purity evaluation

The integration of these analytical methods establishes a robust characterization protocol that supports both research applications and potential pharmaceutical development efforts.

Mechanism of Action and Biological Activity

The biological activity of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is closely related to its structural features and chemical reactivity.

Structural Basis for Activity

The compound's biological activity likely stems from several key structural features:

  • The amino group at the 2-position can participate in hydrogen bonding with biological targets

  • The fluorine atom at the 5-position enhances metabolic stability and potentially modifies binding affinity to target proteins

  • The dimethylamide group can influence lipophilicity and binding characteristics in biological systems

These structural elements collectively contribute to the compound's potential interactions with biological macromolecules, including enzymes and receptors that may be relevant to pharmaceutical applications.

Target Interactions

The mechanism of action for compounds like 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride often involves specific interactions with biological targets:

  • The compound may serve as an enzyme inhibitor by binding to active sites or allosteric regions

  • Receptor interactions could potentially modulate signaling pathways relevant to therapeutic applications

  • Structure-activity relationship (SAR) studies provide critical insights into how specific molecular features influence binding affinity and selectivity

Further research into the compound's interactions with specific biological targets would provide valuable insights into its potential therapeutic applications and mechanism of action.

Research Applications

2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride has several important research applications, particularly in pharmaceutical development.

Pharmaceutical Intermediate

The compound serves as a valuable pharmaceutical intermediate, acting as a building block in the synthesis of more complex bioactive molecules. Its specific functional group arrangement makes it particularly useful for constructing compounds with targeted biological activities.

Drug Development

In medicinal chemistry research, this compound is of significant interest for several reasons:

  • The presence of the amino and fluoro groups may enhance binding affinity or selectivity for specific biological targets

  • Structure-activity relationship (SAR) studies involving this compound can provide critical insights for drug design optimization

  • The compound's structural features may be incorporated into drug candidates with improved pharmacokinetic or pharmacodynamic properties

These applications highlight the importance of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride in contemporary pharmaceutical research and development efforts.

Global Trade and Regulatory Aspects

The compound has established presence in international chemical trade, indicated by its inclusion in standardized classification systems for import and export activities.

Trade Classification

2-Amino-5-fluoro-N,N-dimethylbenzamide hydrochloride is classified within international trade systems:

  • It falls under Chapter 29 (Organic Chemicals) in the Harmonized System Nomenclature (HSN)

  • The compound appears in shipment records, indicating its active role in international chemical trade

This classification facilitates international commerce and regulatory compliance for research institutions and pharmaceutical organizations utilizing this compound.

Regulatory Considerations

As with many research chemicals and pharmaceutical intermediates, regulatory considerations apply to the handling, transport, and use of 2-amino-5-fluoro-N,N-dimethylbenzamide hydrochloride:

  • Standard precautionary measures for laboratory chemicals apply, including proper containment, handling, and disposal procedures

  • Safety documentation, including Material Safety Data Sheets (MSDS), must accompany the compound during transport and storage

These regulatory aspects ensure safe handling and appropriate use of the compound in research and development contexts.

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